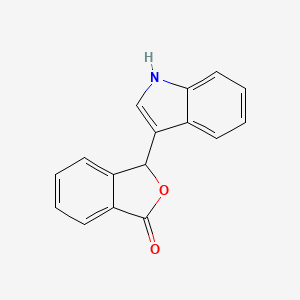

3-(1H-indol-3-yl)-2-benzofuran-1(3H)-one

Description

Properties

IUPAC Name |

3-(1H-indol-3-yl)-3H-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c18-16-12-7-2-1-6-11(12)15(19-16)13-9-17-14-8-4-3-5-10(13)14/h1-9,15,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKMAYYHLXEVDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(OC2=O)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90285506 | |

| Record name | 3-(1H-Indol-3-yl)-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6936-87-4 | |

| Record name | NSC42087 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(1H-Indol-3-yl)-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(1H-indol-3-yl)-2-benzofuran-1(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features an indole moiety fused with a benzofuran structure, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula of this compound is C₁₆H₁₁NO₂, with a molecular weight of 251.26 g/mol. The structure can be represented as follows:

The biological activity of this compound is attributed to its interaction with various molecular targets. The indole and benzofuran components can modulate enzyme activities and receptor interactions, potentially leading to therapeutic effects. Notably, benzofuran derivatives have been associated with the inhibition of glycogen synthase kinase 3 beta (GSK-3β), a key player in cancer cell proliferation and survival .

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to this compound. For instance, derivatives exhibiting GSK-3β inhibition demonstrated significant antiproliferative effects against pancreatic cancer cell lines at low concentrations . The structure–activity relationship (SAR) indicated that modifications on the indole ring could enhance potency, with certain analogs showing subnanomolar IC50 values against GSK-3β .

Table 1: Anticancer Activity of Related Compounds

| Compound | Target | IC50 (nM) | Cancer Cell Line |

|---|---|---|---|

| Compound 5 | GSK-3β | <1 | MiaPaCa-2 |

| Compound 6 | GSK-3β | <1 | BXPC-3 |

| Compound 11 | GSK-3β | <10 | HupT3 |

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Research indicates that certain derivatives exhibit activity against both Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds were notably low, suggesting potent antimicrobial properties .

Table 2: Antimicrobial Activity

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 0.98 |

| Compound B | MRSA | <1 |

| Compound C | S. epidermidis | 7.80 |

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, compounds similar to this compound have been reported to exhibit anti-inflammatory effects. These effects are primarily mediated through the modulation of inflammatory cytokines and signaling pathways involved in inflammation .

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzofuran-indole derivatives for their biological activities. The study revealed that specific modifications to the benzofuran ring significantly enhanced both anticancer and antimicrobial activities, highlighting the importance of structural optimization in drug development .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of 3-(1H-indol-3-yl)-2-benzofuran-1(3H)-one exhibit significant anticancer activity by inhibiting key enzymes involved in cancer progression:

- Glycogen Synthase Kinase 3 Beta (GSK-3β) Inhibition : Compounds derived from this scaffold have been identified as potent GSK-3β inhibitors, which are crucial in regulating cell proliferation and survival in cancers such as pancreatic cancer. Some derivatives demonstrated subnanomolar potency against GSK-3β, showcasing their potential as therapeutic agents .

| Compound | IC50 (nM) | Selectivity |

|---|---|---|

| Compound 5 | <1 | High |

| Compound 26 | 0.23 ± 0.04 | Moderate |

Neuroprotective Effects

Certain studies suggest that indole derivatives can exhibit neuroprotective effects through monoamine oxidase (MAO) inhibition. This action is beneficial for treating neurodegenerative diseases:

- MAO Inhibition : Some synthesized compounds showed promising MAO-A and MAO-B inhibitory activities, indicating their potential use in treating conditions like depression and Parkinson's disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives:

- Substituent Effects : The introduction of various substituents at specific positions on the indole or benzofuran rings significantly affects biological activity. For instance, hydroxymethyl groups at certain positions have been found to enhance GSK-3β inhibitory potency while maintaining selectivity against other kinases .

Case Study: Pancreatic Cancer Treatment

In a study evaluating the effects of benzofuran-indole derivatives on pancreatic cancer cell lines (MiaPaCa-2, BXPC-3), selected compounds exhibited significant antiproliferative activity at low micromolar concentrations. The results indicated that these compounds could serve as a basis for developing new therapies against resistant pancreatic tumors.

Case Study: Neuroprotection

Another investigation into the neuroprotective properties of these compounds revealed that specific derivatives could reduce oxidative stress markers in neuronal cells, suggesting their potential role in developing treatments for neurodegenerative disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Hydroxyisoindolin-1-ones

- Example : 3-Benzyl-3-hydroxy-2-phenethylisoindolin-1-one (1h ) and 3-hydroxy-2-(2-hydroxyethyl)isoindolin-1-one (1d ) .

- Synthesis : Derived from (Z)-3-benzylideneisobenzofuran-1(3H)-one and amines.

- Key Differences: Substituents like phenethyl (1h) yield higher melting points (153–157°C) compared to hydroxyethyl (1d, 114–120°C), suggesting enhanced crystallinity with aromatic side chains .

3-(Pyrazin-2-ylamino)-2-benzofuran-1(3H)-one

3-(2-Thienyl)-2-benzofuran-1(3H)-one

- Structure : Thienyl substituent introduces sulfur .

- Impact : Sulfur’s electronegativity and larger atomic size may influence solubility and redox reactivity, contrasting with the indole’s nitrogen-based interactions.

Physicochemical Properties

Melting Points and Stability

- Analysis : The target compound’s derivatives exhibit higher melting points than isoindolin-1-ones, likely due to the rigid benzofuran-indole framework enhancing crystalline packing .

Hydrophobicity (LogP)

Preparation Methods

Key Observations:

-

Reactant Ratios : Stoichiometric equivalence of indole and 2-formylbenzoic acid is critical to minimize side products.

-

Temperature Control : Elevated temperatures (80–100°C) enhance reaction efficiency but require careful monitoring to prevent decomposition.

-

Workup Procedures : Crude products are typically isolated via aqueous extraction and dried under reduced pressure before purification.

Post-synthetic purification is essential to achieve high-purity this compound. Recrystallization using methanol is the most cited method, yielding fine white crystals suitable for structural characterization.

Recrystallization Protocol

-

Solvent Selection : Methanol is preferred due to its moderate polarity, which balances solubility at elevated temperatures and crystallization upon cooling.

-

Process : The crude product is dissolved in hot methanol (~60°C) and gradually cooled to room temperature, inducing crystallization.

-

Yield Optimization : Sequential recrystallization (2–3 cycles) improves purity, though excessive cycles may reduce overall yield.

Structural and Analytical Validation

Post-synthesis, the compound is validated using spectroscopic and crystallographic techniques:

Spectroscopic Data

Crystallographic Insights

Single-crystal X-ray diffraction reveals a near-orthogonal arrangement between the indole and benzofuran rings (dihedral angle = 86.55°), stabilizing the molecule via N–H⋯O hydrogen bonding (Fig. 1).

Comparative Analysis of Synthetic Approaches

While the condensation method dominates literature, alternative routes such as transition-metal-catalyzed cross-coupling remain underexplored. The table below summarizes the current methodology:

Q & A

Q. What challenges arise in refining crystallographic data for derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.